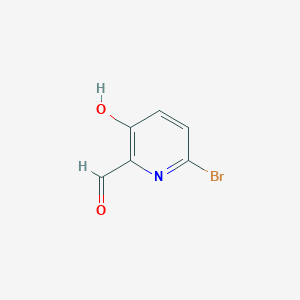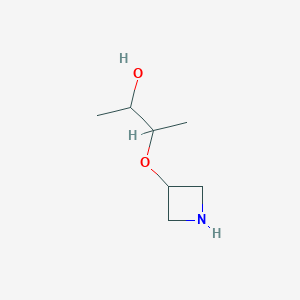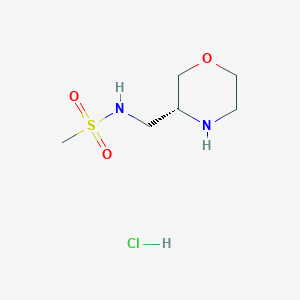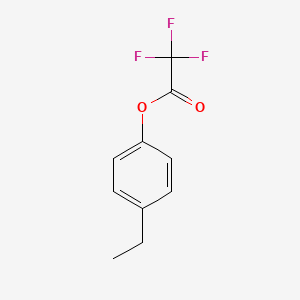![molecular formula C16H21N3O4 B13084775 (S)-methyl 2-(Boc-amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B13084775.png)
(S)-methyl 2-(Boc-amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-methyl 2-(Boc-amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate is a synthetic organic compound that features a pyrrolopyridine core. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methyl 2-(Boc-amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate typically involves the following steps:
Formation of the Pyrrolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Boc-Protected Amino Group: The Boc (tert-butoxycarbonyl) group is commonly used to protect amines during synthesis. This step might involve the reaction of the pyrrolopyridine intermediate with Boc anhydride.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolopyridine core.
Reduction: Reduction reactions could be used to modify the functional groups attached to the core.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or modify substituents on the pyrrolopyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used, but they generally involve modifications to the pyrrolopyridine core or the Boc-protected amino group.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Potentially useful in the development of new pharmaceuticals.
Industry: Could be used in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The pyrrolopyridine core is known to interact with various biological macromolecules, influencing pathways involved in disease processes.
Comparación Con Compuestos Similares
Similar Compounds
(S)-methyl 2-(Boc-amino)-3-(1H-indol-3-yl)propanoate: Similar structure but with an indole core.
(S)-methyl 2-(Boc-amino)-3-(1H-pyrrolo[2,3-b]pyrimidin-3-yl)propanoate: Similar structure but with a pyrrolopyrimidine core.
Uniqueness
(S)-methyl 2-(Boc-amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate is unique due to its specific pyrrolopyridine core, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C16H21N3O4 |
|---|---|
Peso molecular |
319.36 g/mol |
Nombre IUPAC |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate |
InChI |
InChI=1S/C16H21N3O4/c1-16(2,3)23-15(21)19-12(14(20)22-4)8-10-9-18-13-11(10)6-5-7-17-13/h5-7,9,12H,8H2,1-4H3,(H,17,18)(H,19,21)/t12-/m0/s1 |
Clave InChI |
KFMCWGPULJSGMS-LBPRGKRZSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=CC=N2)C(=O)OC |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC=N2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(3-Amino-5-bromopyridin-4-yl)oxy]ethan-1-ol](/img/structure/B13084708.png)

![2-(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)ethanol](/img/structure/B13084725.png)
![N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)-4-methoxyaniline](/img/structure/B13084728.png)



![2-amino-N-methyl-N-[(1S)-1-phenylpropyl]propanamide](/img/structure/B13084746.png)


![2-Cyclopropyl-N-propyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13084760.png)
![[3-(Methoxymethyl)phenyl]methanethiol](/img/structure/B13084761.png)
